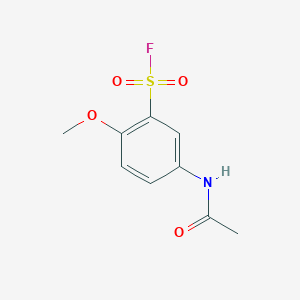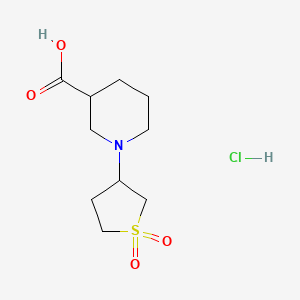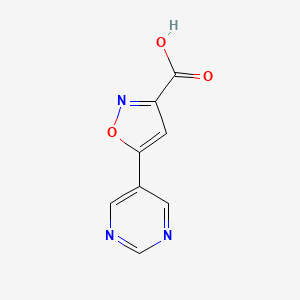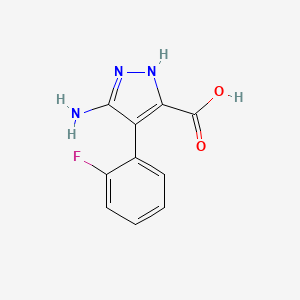
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core with a vinylbenzyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-vinylbenzyl chloride.
Reaction Conditions: The carbazole is first deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution: The deprotonated carbazole then undergoes a nucleophilic substitution reaction with 4-vinylbenzyl chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and other therapeutic applications.
Material Science: Utilized in the synthesis of polymers and copolymers for advanced material applications.
Chemical Sensors: Employed in the development of chemical sensors due to its fluorescence properties.
Wirkmechanismus
The mechanism of action of 9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole depends on its application:
In Organic Electronics: It acts as an electron-transporting material, facilitating the movement of electrons through the device.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Methoxyphenyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
- 9-(4-Nitrophenyl)-9H-carbazole
Uniqueness
9-(4-(((4-Vinylbenzyl)oxy)methyl)phenyl)-9H-carbazole is unique due to the presence of the vinylbenzyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Eigenschaften
Molekularformel |
C28H23NO |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
9-[4-[(4-ethenylphenyl)methoxymethyl]phenyl]carbazole |
InChI |
InChI=1S/C28H23NO/c1-2-21-11-13-22(14-12-21)19-30-20-23-15-17-24(18-16-23)29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h2-18H,1,19-20H2 |
InChI-Schlüssel |
QSOOKJLODFVRGM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)


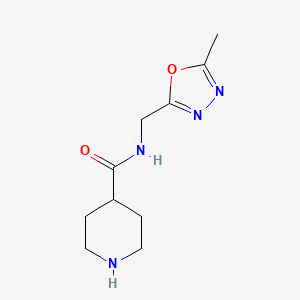
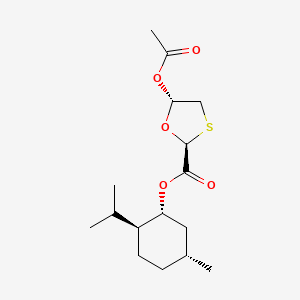
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
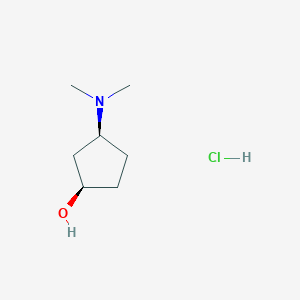
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
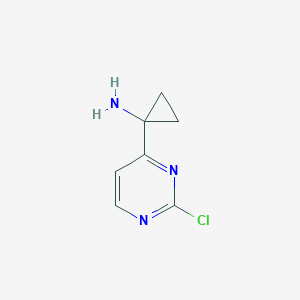
![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
